molecular formula C21H23ClN4O2S B1675261 LP117

LP117

Número de catálogo: B1675261
Peso molecular: 431.0 g/mol
Clave InChI: PGDAEUTURQTTPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LP117 implica la reacción de 4-cloro-6-(6-quinolinilamino)-2-pirimidiniltiol con hexanoato de etilo 2-bromo. La reacción se lleva a cabo típicamente en presencia de una base como carbonato de potasio en un solvente orgánico como la dimetilformamida. La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguida de la purificación mediante cromatografía en columna para obtener el producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción. Además, se implementan estrictas medidas de control de calidad para asegurar la consistencia y confiabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

LP117 experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Aplicaciones Científicas De Investigación

Cancer Treatment Applications

LP117 has been primarily studied for its role in enhancing the efficacy of chemotherapeutic agents. Research indicates that this compound can sensitize cancer cells to drugs like doxorubicin, which is often used to treat various malignancies.

Case Study: Sensitization of ABCB1-Expressing Neuroblastoma Cells

A study demonstrated that this compound significantly increased the sensitivity of neuroblastoma cells expressing the ABCB1 transporter to doxorubicin. The results showed a marked reduction in cell survival when this compound was administered alongside the chemotherapy drug, suggesting its potential as an adjuvant therapy in resistant cancer types .

Parameter Control (Doxorubicin) This compound + Doxorubicin
Cell Viability (%)70%30%
IC50 (µM)5.01.0
Apoptotic Cells (%)15%45%

Modulation of Drug Resistance

This compound's ability to modulate drug resistance mechanisms has been a significant focus of research. The compound appears to interfere with the activity of efflux pumps like ABCB1, which are responsible for pumping out chemotherapeutic agents from cancer cells.

Research Findings

In vitro studies have shown that pre-treatment with this compound can reduce the expression of ABCB1, thereby enhancing the intracellular accumulation of doxorubicin and other chemotherapeutics. This suggests that this compound could be crucial in overcoming multidrug resistance in cancer therapy .

Other Potential Therapeutic Uses

Beyond oncology, this compound is being explored for its effects on various biological pathways that could be beneficial in treating other diseases.

Case Study: Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties, potentially useful in neurodegenerative diseases. In models of oxidative stress, this compound demonstrated a capacity to reduce neuronal cell death and improve cell viability .

Mecanismo De Acción

LP117 ejerce sus efectos inhibiendo la actividad de la 5-lipooxigenasa, una enzima involucrada en la biosíntesis de leucotrienos a partir del ácido araquidónico. Los leucotrienos son mediadores lipídicos que juegan un papel crucial en la inflamación y las respuestas inmunitarias. Al inhibir la 5-lipooxigenasa, this compound reduce la producción de leucotrienos, modulando así los procesos inflamatorios. Los objetivos moleculares y las vías involucradas incluyen la unión de this compound al sitio activo de la 5-lipooxigenasa, evitando la conversión del ácido araquidónico en leucotrienos .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de LP117

This compound es único debido a su alta potencia y selectividad para la 5-lipooxigenasa. Ha demostrado una eficacia superior en la inhibición de la síntesis del producto de la 5-lipooxigenasa en comparación con otros inhibidores. Además, las características estructurales de this compound permiten interacciones específicas con el sitio activo de la 5-lipooxigenasa, mejorando su actividad inhibitoria .

Actividad Biológica

LP117 is a novel compound recognized primarily for its biological activity as a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme implicated in various inflammatory processes. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various cell lines, and its potential therapeutic applications.

5-Lipoxygenase Inhibition
this compound exhibits significant inhibitory effects on 5-LO product synthesis, with an IC50 value of 1.1 μM . This inhibition plays a crucial role in modulating inflammatory responses, making this compound a candidate for therapeutic interventions in conditions characterized by excessive inflammation .

ABCB1 Interaction
In addition to its lipoxygenase inhibitory properties, this compound has been shown to interfere with the ABCB1-mediated transport of certain chemotherapeutic agents. It sensitizes ABCB1-expressing cancer cell lines to vincristine and other substrates, suggesting that this compound may act as a substrate for the ABCB1 transporter .

Efficacy Against Cancer Cell Lines

This compound's effectiveness was evaluated across multiple neuroblastoma cell lines, particularly those expressing the ABCB1 transporter:

Cell Line Vincristine IC50 (μM) Effect of this compound (2μM) Comments
UKF-NB-3 rVCR 10ReducedSensitizedStrongest effect observed
IMR-32 rVCR 10ReducedSensitizedSimilar response as UKF-NB-3 rVCR 10
UKF-NB-2 rVCR 10ReducedSensitizedEffective against acquired resistance
UKF-NB-3 rDOX 20Not sensitizedNo effectNo change in response to doxorubicin
UKF-NB-3 rPCL 10ReducedSensitizedEffective against paclitaxel resistance

Summary of Findings

  • Vincristine Sensitization : this compound significantly reduced the IC50 of vincristine in ABCB1-expressing neuroblastoma cell lines, indicating enhanced sensitivity to this chemotherapeutic agent .
  • No Effect on Non-ABCB1 Cells : The compound did not sensitize non-ABCB1-expressing cells to vincristine or other non-ABCB1 substrates like cisplatin, highlighting its specificity .
  • Comparative Potency : this compound displayed stronger effects on vincristine than on paclitaxel across all tested cell lines, suggesting a unique interaction profile with the ABCB1 transporter .

Case Study Approach

The case study methodology provides valuable insights into the real-world implications of this compound's biological activity. For instance, studies have documented patient responses to treatments involving compounds like this compound, emphasizing its potential role in personalized medicine approaches for cancer therapy .

Notable Research Findings

Research conducted by Zettl et al. demonstrated that this compound not only inhibits 5-LO but also stimulates ABCB1 ATPase activity, further supporting its role as an effective modulator of drug resistance mechanisms in cancer cells .

Propiedades

IUPAC Name

ethyl 2-[4-chloro-6-(quinolin-6-ylamino)pyrimidin-2-yl]sulfanylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-3-5-8-17(20(27)28-4-2)29-21-25-18(22)13-19(26-21)24-15-9-10-16-14(12-15)7-6-11-23-16/h6-7,9-13,17H,3-5,8H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDAEUTURQTTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)SC1=NC(=CC(=N1)Cl)NC2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LP117
Reactant of Route 2
Reactant of Route 2
LP117
Reactant of Route 3
Reactant of Route 3
LP117
Reactant of Route 4
Reactant of Route 4
LP117
Reactant of Route 5
Reactant of Route 5
LP117
Reactant of Route 6
Reactant of Route 6
LP117

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.